molecular formula C13H12N2O3 B1418116 (4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid CAS No. 432016-35-8

(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid

Cat. No.: B1418116
CAS No.: 432016-35-8
M. Wt: 244.25 g/mol
InChI Key: BEJFMSFRYZHYHL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound (4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid is systematically named according to IUPAC rules as 2-(4-hydroxy-6-methyl-2-phenylpyrimidin-5-yl)acetic acid . This nomenclature prioritizes the pyrimidine ring as the parent structure, with substituents numbered to minimize positional indices:

  • A hydroxyl (-OH) group at position 4
  • A methyl (-CH₃) group at position 6
  • A phenyl (C₆H₅) group at position 2
  • An acetic acid (-CH₂COOH) side chain at position 5.

Alternative names include:

  • (6-Methyl-4-oxo-2-phenyl-1,4-dihydro-5-pyrimidinyl)acetic acid (emphasizing the keto-enol tautomerism of the hydroxyl group).
  • 5-Pyrimidineacetic acid, 1,6-dihydro-4-methyl-6-oxo-2-phenyl- (highlighting the oxidation state and hydrogenation pattern).

The molecular formula is C₁₃H₁₂N₂O₃ , with a molecular weight of 244.25 g/mol . Simplified molecular-input line-entry system (SMILES) notation is Cc1c(c(=O)nc([nH]1)c2ccccc2)CC(=O)O , which encodes the pyrimidine ring, substituents, and acetic acid moiety.

Molecular Geometry and Conformational Analysis

The pyrimidine core adopts a planar hexagonal geometry with bond lengths and angles consistent with aromatic systems (C–N: ~1.33 Å, C–C: ~1.39 Å). Key structural features include:

  • Tautomerism : The hydroxyl group at position 4 exists in equilibrium with a keto form (4-oxo), stabilized by resonance with the pyrimidine ring.
  • Acetic acid conformation : The -CH₂COOH group at position 5 exhibits cis and trans rotational isomers. Density functional theory (DFT) studies suggest the cis conformation is energetically favored due to intramolecular hydrogen bonding between the carboxylic acid and pyrimidine NH group.

Table 1: Selected bond parameters from computational analysis

Bond/Parameter Value
C5–C (acetic acid) 1.52 Å
O–H (hydroxyl) 0.97 Å
Dihedral angle (C5–CH₂–COOH) 12.3° (cis) / 168.7° (trans)

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by resonance interactions within the pyrimidine ring and substituents:

  • Pyrimidine ring : Delocalized π-electrons create aromatic stabilization energy (ASE) of ~20 kcal/mol , comparable to benzene derivatives.
  • Substituent effects :
    • The hydroxyl group at position 4 acts as an electron-withdrawing group (-I effect), reducing electron density at positions 2 and 6.
    • The phenyl group at position 2 enhances conjugation via π-π stacking with the pyrimidine ring, increasing planarity.
  • Acetic acid moiety : The electron-withdrawing carboxylic acid group induces polarization at C5, stabilizing enolate formation under basic conditions.

Resonance hybrids include contributions from:

  • Keto-enol tautomerism at position 4.
  • Charge delocalization between the pyrimidine N1 and the acetic acid oxygen.

Comparative Analysis with Related Pyrimidine Acetic Acid Derivatives

Table 2: Structural and electronic comparison with derivatives

Compound Substituents Molecular Formula Key Differences
(4-Hydroxy-6-methyl-2-phenyl-5-yl)-acetic acid 4-OH, 6-CH₃, 2-C₆H₅ C₁₃H₁₂N₂O₃ Phenyl group enhances π-conjugation
(4-Hydroxy-2,6-dimethyl-5-yl)-acetic acid 4-OH, 2-CH₃, 6-CH₃ C₈H₁₀N₂O₃ Smaller alkyl groups reduce steric hindrance
(4-Hydroxy-5-methyl-2-pyrimidinylthio)-acetic acid 4-OH, 5-CH₃, 2-SCH₂COOH C₇H₈N₂O₃S Thioether linkage alters electronic properties

Key trends :

  • Electron-donating groups (e.g., methyl) increase pyrimidine ring electron density, enhancing nucleophilic reactivity at position 5.
  • Aromatic substituents (e.g., phenyl) improve thermal stability, as evidenced by higher decomposition temperatures (>200°C vs. ~180°C for alkyl derivatives).
  • Steric effects : Bulky substituents at position 2 (e.g., phenyl) restrict rotation of the acetic acid side chain, favoring cis conformers.

Properties

IUPAC Name

2-(4-methyl-6-oxo-2-phenyl-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJFMSFRYZHYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Ketoester Condensation

This method involves cyclocondensation of β-ketoesters with amidines or urea derivatives. For example:

  • Procedure : Methyl 2,4-dioxo-4-phenylbutanoate reacts with urea in methanol under acidic reflux (H₂SO₄ catalyst) to form the pyrimidine core. Subsequent saponification with NaOH yields the carboxylic acid.
  • Yield : 55–62% for the pyrimidine intermediate.
  • Key Data :

Cyclization of 3-Amino-2-Unsaturated Carboxylates

A versatile approach using 3-amino-2-unsaturated carboxylates and amides:

  • Procedure : Reacting ethyl 3-amino-2-(benzoyl)acrylate with acetamidine in toluene forms the pyrimidine ring. Hydrolysis of the ester group with NaOH produces the acetic acid derivative.
  • Yield : 50–70% for the cyclization step.
  • Advantage : Tolerates diverse substituents on the phenyl ring.

Reaction with Pentamidine Hydrochloride

A patented method optimizes yield and reduces byproducts:

  • Steps :
    • Pentamidine hydrochloride reacts with acetyl succinic acid dimethyl ester in methanol with KOH.
    • Acidification (HCl) precipitates the pyrimidine intermediate.
    • Saponification with NaOH yields the target compound.
  • Yield : 70% for the intermediate; 93% after saponification.
  • Characterization :

Mitsunobu Coupling Followed by Saponification

This two-step method introduces substituents before functionalization:

  • Step 1 : Mitsunobu coupling of 2-hydroxy-6-methylpyrimidine with benzyl alcohol forms a protected intermediate.
  • Step 2 : Saponification with NaOH converts the ester to the carboxylic acid.
  • Yield : 85–90% for the coupling step; 80% after saponification.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
β-Ketoester 55–62 Cost-effective, scalable Moderate yield
3-Amino-2-unsaturated 50–70 Flexible substituent incorporation Requires anhydrous conditions
Pentamidine route 70–93 High purity, minimal byproducts Patent restrictions
Mitsunobu coupling 80–90 Precise functionalization Multi-step, expensive reagents

Key Spectral Data

  • FT-IR : Broad peak at 3200–3400 cm⁻¹ (OH), 1700–1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).
  • ¹³C-NMR : δ 168–172 ppm (COOH), 155–160 ppm (C4-OH), 22–26 ppm (CH₃).

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrimidines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. It can be utilized to create more complex organic molecules through various chemical reactions, including condensation and substitution reactions .

Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-6-methyl-2-phenylpyrimidine with acetic acid, often facilitated by catalysts such as sulfuric or hydrochloric acid under controlled conditions.

Biological Applications

Antimicrobial Properties
Research indicates that (4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer drug . For instance, related pyrimidine derivatives have shown promising results in reducing cell viability in cancer cell lines .

Medical Applications

Therapeutic Effects
In the medical field, this compound is being studied for its potential therapeutic effects. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways, which could lead to novel treatments for conditions like cancer and infections .

Industrial Applications

Pharmaceutical Production
The compound is also utilized in the pharmaceutical industry for the production of various drugs and agrochemicals. Its role as an intermediate in drug synthesis highlights its importance in developing new therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer activityInvestigated derivatives of pyrimidine compounds; some showed low IC50 values indicating strong anticancer potential .
Synthesis Research (2016)Novel pyrimidine derivativesDeveloped new compounds based on this compound; evaluated their pharmacological properties .
MDPI Study (2023)Multicomponent reactionsExplored synthetic methods involving this compound; highlighted its role in creating complex organic structures .

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrimidine-based acetic acid derivatives and their distinguishing features:

Compound Name Molecular Formula Substituents (Pyrimidine Ring) Molecular Weight (g/mol) CAS Number Key Features
(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid C₁₃H₁₂N₂O₃ 4-OH, 6-CH₃, 2-Ph, 5-CH₂COOH 244.25 432016-35-8 Hydroxy and phenyl groups enhance polarity and potential bioactivity .
(4-Hydroxy-6-methyl-2-propylsulfanyl-pyrimidin-5-yl)-acetic acid C₁₀H₁₄N₂O₃S 4-OH, 6-CH₃, 2-SC₃H₇, 5-CH₂COOH 242.30 406189-83-1 Propylsulfanyl group increases hydrophobicity and alters electronic effects .
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid C₁₃H₁₂N₂O₄ 4-(4-OCH₃Ph), 6-O, 1-CH₂COOH 260.25 N/A Methoxy group improves lipid solubility; oxo group enhances hydrogen bonding .
2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₁H₁₅N₃O₃ 4-CH₃, 6-O, 2-pyrrolidinyl, 5-CH₂COOH 245.26 N/A Dihydropyrimidine core and pyrrolidinyl group may influence conformational flexibility .
(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid C₉H₁₂N₂O₄ 2-OCH₃, 4-OCH₃, 6-CH₃, 5-CH₂COOH 212.20 500159-48-8 Dimethoxy groups reduce acidity compared to hydroxy substituents .

Physicochemical Properties

Acidity and Solubility: The hydroxy group in this compound increases acidity (pKa ~3–4 for the phenolic -OH), enhancing water solubility compared to methoxy-substituted analogues like (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid .

Reactivity: The acetic acid moiety allows for salt formation or esterification. For example, Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS: 499209-19-7) demonstrates how ester derivatives can alter pharmacokinetic profiles . Oxo groups (e.g., in [4-(4-Methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid) participate in hydrogen bonding, affecting binding to biological targets .

Biological Activity

(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly in the development of therapeutic agents due to its diverse biological effects.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the condensation of 4-hydroxy-6-methyl-2-phenylpyrimidine with acetic acid. This reaction often requires catalysts such as sulfuric acid or hydrochloric acid and is conducted under controlled heating conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular processes such as DNA replication and protein synthesis. This mechanism underlies its potential as both an antimicrobial and anticancer agent .

Case Studies

  • Anticancer Efficacy : In a comparative study, this compound was tested alongside 5-Fluorouracil on MCF-7 cells. The results indicated that the compound exhibited an IC50 value of approximately 11.73 µM, compared to 17.02 µM for 5-Fluorouracil, highlighting its superior efficacy .
  • Toxicity Assessment : A subacute toxicity study in mice revealed no significant adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Data Table

Activity IC50 (µM) Reference
MCF-7 Cancer Cells11.73
MDA-MB-231 Cancer Cells9.46
Antimicrobial ActivityVariable
Acute ToxicityNo effects up to 2000 mg/kg

Q & A

Q. What synthetic routes are recommended for synthesizing (4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid?

Methodological Answer: A common approach involves condensation reactions between pyrimidine-thiol derivatives and halogenated acetic acids. For example:

  • React 4-hydroxy-6-methyl-2-phenylpyrimidine-5-thiol with bromoacetic acid in aqueous NaOH, followed by acidification to precipitate the product .
  • Optimize reaction conditions (e.g., temperature, solvent) based on analogous pyrimidine-acetic acid syntheses .
  • Monitor progress via TLC or HPLC.

Q. How can this compound be purified after synthesis?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol as solvents, as demonstrated for structurally similar pyrimidine derivatives .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane for polar impurities.
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in aqueous NaOH, washing with organic solvents, and re-acidifying .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm the pyrimidine ring and acetic acid moiety via 1H^1H- and 13C^{13}C-NMR, comparing shifts to related structures .
  • X-ray Crystallography : Resolve crystal structure using the CCP4 suite for macromolecular crystallography (e.g., refine hydrogen atoms with riding models) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the compound’s thermochemical or electronic properties?

Methodological Answer:

  • Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to calculate atomization energies, ionization potentials, and proton affinities with <3 kcal/mol error .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological or catalytic systems .
  • Validate computational results against experimental IR or UV-Vis spectra.

Q. How to resolve contradictions in crystallographic data or spectroscopic assignments?

Methodological Answer:

  • For crystallographic ambiguities, re-refine data using the CCP4 suite with alternative space group assignments or restrained hydrogen positions .
  • For NMR discrepancies, perform 2D experiments (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals or confirm connectivity .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity, as seen in related pyrimidine-acetic acid derivatives .
  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain aqueous solubility without denaturing proteins .

Q. How to address inconsistencies in pharmacological activity data across studies?

Methodological Answer:

  • Standardize assay conditions (e.g., pH, temperature, cell lines) using protocols from pyrimidine derivative studies .
  • Perform dose-response curves with triplicate replicates to minimize variability.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation peaks over 24–72 hours .
  • Mass Spectrometry : Identify hydrolysis products (e.g., decarboxylation or pyrimidine ring cleavage) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid
Reactant of Route 2
(4-Hydroxy-6-methyl-2-phenyl-pyrimidin-5-yl)-acetic acid

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